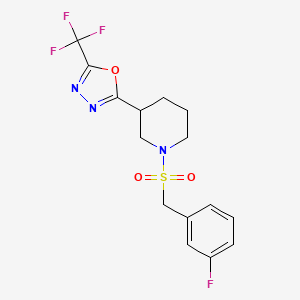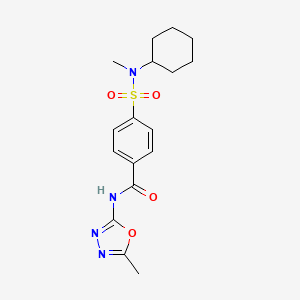
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. These enzymes are overexpressed in cancer cells and play a crucial role in the growth and survival of cancer cells. Inhibition of these enzymes leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. Additionally, it has been reported to exhibit low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is its potential as a selective anticancer agent. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for further development. However, one of the limitations is its complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for the research and development of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One potential direction is the optimization of its synthesis method to improve scalability and reduce costs. Another direction is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to investigate its potential applications in other fields, such as neurology and immunology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its complex synthesis method, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development. Further studies are needed to optimize its synthesis method, develop more potent analogs, and investigate its potential applications in other fields.
Synthesis Methods
The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-cyclohexyl-N-methylsulfamide and 4-aminobenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLTYONTCJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)
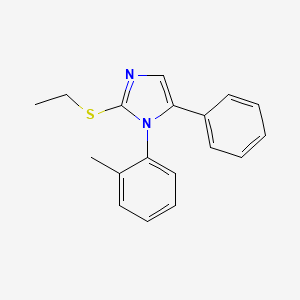
![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

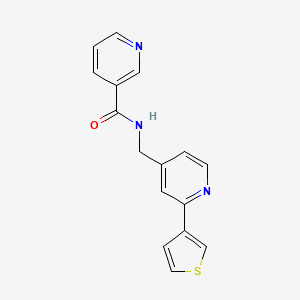
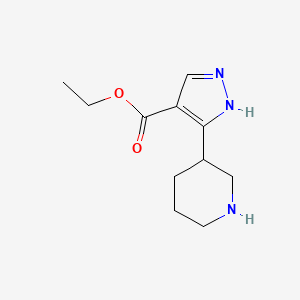


![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

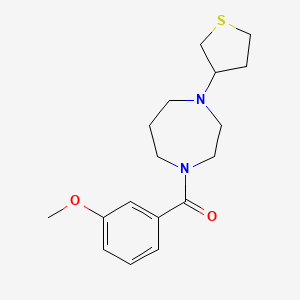
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)
